2,2-Diethyltetrahydro-2H-pyran-4-OL
Description
2,2-Diethyltetrahydro-2H-pyran-4-OL is a substituted derivative of tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), a six-membered cyclic ether-alcohol with a hydroxyl group at position 4 and oxygen in the pyran ring . The diethyl substituents at the 2-position modify its steric, electronic, and physicochemical properties. The parent compound, tetrahydro-2H-pyran-4-ol, has a molecular formula of C₅H₁₀O₂, a molar mass of 102.13 g/mol, and is used as a solvent or intermediate in organic synthesis . For the diethyl derivative, the molecular formula is inferred as C₉H₁₈O₂ (molar mass ≈ 158.23 g/mol), with increased lipophilicity and reduced polarity due to the ethyl groups.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,2-diethyloxan-4-ol |
InChI |
InChI=1S/C9H18O2/c1-3-9(4-2)7-8(10)5-6-11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
MKULJKMGEKBROC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2-Diethyltetrahydro-2H-pyran-4-OL with structurally related compounds:
Notes:
- Boiling Points : Increased alkyl substitution (e.g., diethyl vs. methyl or parent) elevates boiling points due to greater van der Waals interactions.
- Solubility : The diethyl derivative’s water solubility is significantly reduced compared to the parent compound, aligning with its higher logP (estimated ~2.5–3.0).
Reactivity and Functional Group Behavior
- Hydroxyl Group Acidity : The hydroxyl group in tetrahydro-2H-pyran-4-ol derivatives exhibits moderate acidity (pKa ~14–16). Substitution with electron-donating ethyl groups slightly decreases acidity compared to the parent compound .
- Oxidation Stability : The diethyl derivative is less prone to oxidation than unsaturated analogs (e.g., 2H-chromenes) due to the saturated pyran ring .
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